Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
CAS No.: 343322-67-8
Cat. No.: VC8107240
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343322-67-8 |
|---|---|
| Molecular Formula | C14H12F3NO2S |
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 |
| Standard InChI Key | KWMDVZXPWNHUHS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₂F₃NO₂S, with a molecular weight of 315.31 g/mol . Its IUPAC name, ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, reflects its substitution pattern: a methyl group at position 5 of the thiazole ring, a 3-(trifluoromethyl)phenyl group at position 2, and an ethyl ester at position 4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 343322-67-8 | |
| Molecular Formula | C₁₄H₁₂F₃NO₂S | |
| Molecular Weight (g/mol) | 315.31 | |
| InChI Key | KWMDVZXPWNHUHS-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C |
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a near-planar geometry, with a dihedral angle of 5.15° between the thiazole and phenyl rings . This minimal torsion facilitates π-π interactions in solid-state packing. The trifluoromethyl group adopts a conformation orthogonal to the phenyl ring, minimizing steric clashes . Bond lengths within the thiazole core (C–S: 1.74 Å, C–N: 1.30 Å) align with typical values for analogous structures, confirming aromatic delocalization .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step sequence:
-
Thiazole Ring Formation: Condensation of a thiourea derivative with α-halo ketones generates the thiazole core .
-
Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions install the 3-(trifluoromethyl)phenyl group.
-
Esterification: Reaction with ethanol in the presence of thionyl chloride (SOCl₂) yields the ethyl ester .
Notably, the title compound was serendipitously isolated during attempts to synthesize 3-chloro-2-dibenzylamino-4,4,4-trifluoro-butyric acid ethyl ester, highlighting the reactivity of trifluoromethyl intermediates under acidic conditions .
Purification and Characterization
Recrystallization from 95% ethanol produces needle-like crystals suitable for X-ray analysis . Purity is confirmed via HPLC and NMR spectroscopy, with characteristic signals for the ethyl ester (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.34), favoring membrane permeability in biological systems . Stability studies indicate decomposition above 200°C, with the ester moiety being susceptible to hydrolysis under strongly acidic or basic conditions.
Table 2: Thermodynamic Properties
| Property | Value/Observation | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP | ~2.34 (estimated) | |
| Solubility in DMSO | >10 mg/mL |
Applications and Biological Relevance
Materials Science
The planar thiazole core and electron-withdrawing trifluoromethyl group make this compound a candidate for organic semiconductors. Its solid-state packing, devoid of intermolecular hydrogen bonds, suggests potential use in charge-transfer complexes .
Computational Insights
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability . The electrostatic potential map reveals electron-deficient regions at the thiazole sulfur and ester carbonyl, suggesting sites for nucleophilic attack .
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